
An In-depth Technical Guide to 2-(3-
methoxyphenethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
2-[2-(3-

Methoxyphenyl)ethyl]phenol

Cat. No.: B049715 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-(3-methoxyphenethyl)phenol is a key synthetic intermediate, most notably in the

manufacturing of the antiplatelet and antithrombotic drug, Sarpogrelate.[1] Sarpogrelate

hydrochloride is a selective 5-HT2A receptor antagonist used to improve ischemic symptoms

associated with chronic arterial occlusive disease.[1] Understanding the chemical properties,

synthesis, and biological context of 2-(3-methoxyphenethyl)phenol is crucial for process

optimization, impurity profiling, and the development of related compounds. This guide provides

a comprehensive overview of its chemical structure, synthesis, and known and potential

biological relevance.

Chemical Structure and Properties
2-(3-methoxyphenethyl)phenol is a bibenzyl derivative characterized by a phenol ring linked by

an ethyl bridge to a 3-methoxyphenyl group.

Table 1: Chemical Identifiers and Properties
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Property Value Reference

IUPAC Name
2-[2-(3-

methoxyphenyl)ethyl]phenol
[2]

Synonyms

2-(3-

Methoxyphenethyl)phenol, o-

(3-methoxyphenethyl)phenol

[2]

CAS Number 167145-13-3 [2]

Molecular Formula C₁₅H₁₆O₂ [2]

Molecular Weight 228.29 g/mol [3]

Appearance
White to almost white powder

or crystal
[3]

Melting Point 45.0 to 52.4 °C [1]

SMILES COc1cccc(CCc2ccccc2O)c1 [3]

InChI Key
HGQQRAXOBYWKDV-

UHFFFAOYSA-N
[3]

Spectroscopic Characterization (Predicted)
While detailed, experimentally-derived spectra from peer-reviewed literature are not readily

available for this specific intermediate, the following tables outline the expected spectroscopic

characteristics based on its chemical structure and data from analogous compounds.

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.20-6.70 m 8H Aromatic protons

~4.80 s (br) 1H Phenolic -OH

~3.80 s 3H
Methoxy (-OCH₃)

protons

~2.95 m 4H
Ethylene bridge (-

CH₂-CH₂-) protons

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ) ppm Assignment

~160 C-OCH₃ (aromatic)

~155 C-OH (aromatic)

~144 Quaternary aromatic C

~130-112 Aromatic CH carbons

~55 -OCH₃ carbon

~38 Ethylene bridge C

~35 Ethylene bridge C

Table 4: Predicted FT-IR Spectral Data
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Wavenumber (cm⁻¹) Assignment

3500-3300 (broad) O-H stretch (phenolic)

3100-3000 C-H stretch (aromatic)

2950-2850 C-H stretch (aliphatic)

1600, 1480 C=C stretch (aromatic ring)

1250 C-O stretch (aryl ether)

1150 C-O stretch (phenol)

Table 5: Predicted Mass Spectrometry (EI) Fragmentation

m/z Proposed Fragment

228 [M]⁺ (Molecular Ion)

121
[C₈H₉O]⁺ (tropylium ion from methoxybenzyl

cleavage)

107 [C₇H₇O]⁺ (cleavage at the ethyl bridge)

Synthesis of 2-(3-methoxyphenethyl)phenol
Several synthetic routes for 2-(3-methoxyphenethyl)phenol have been described, primarily in

the patent literature, reflecting its importance as a pharmaceutical intermediate. Below are

detailed experimental protocols for two common approaches.

Wittig-Horner Reaction Pathway
This pathway involves the reaction of a phosphonate with an aldehyde to form an alkene,

which is subsequently reduced.

Experimental Protocol:

Phosphonate Formation (Arbuzov Reaction): m-Methoxybenzyl chloride is reacted with

triethyl phosphite. The mixture is heated to reflux for approximately 1.5 hours. After the
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reaction is complete, excess triethyl phosphite is removed under reduced pressure to yield

the diethyl phosphonate intermediate.

Wittig-Horner Reaction: To the resulting phosphonate, o-benzyloxybenzaldehyde and

absolute ethanol are added. The reaction is refluxed for 8 hours.[4] This step forms the

stilbene derivative, 1-benzyloxy-2-[2-(3-methoxyphenyl)vinyl]benzene.

Hydrogenation: The crude vinyl benzene derivative is dissolved in methanol (e.g., 80% in

water). A palladium on carbon catalyst (5% Pd/C) is added. The mixture is subjected to

hydrogenation under pressure (e.g., 15 atm) until hydrogen uptake ceases.[4]

Work-up and Purification: The catalyst is removed by filtration. The solvent is removed under

reduced pressure. The resulting product can be purified by crystallization from a solvent like

petroleum ether to yield 2-(3-methoxyphenethyl)phenol as a white solid.[4]

Step 1: Arbuzov Reaction

Step 2: Wittig-Horner Reaction

Step 3: Hydrogenation

m-Methoxybenzyl
chloride

Diethyl (3-methoxybenzyl)
phosphonate

Reflux

Triethyl phosphite

1-Benzyloxy-2-[2-(3-methoxyphenyl)
vinyl]benzene

Ethanol, Reflux

o-Benzyloxy
benzaldehyde

2-(3-methoxyphenethyl)
phenol

Methanol

Pd/C, H₂
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Caption: Wittig-Horner synthesis workflow.

Perkin Reaction and Hydrogenation Pathway
This alternative route utilizes the Perkin reaction to form a substituted acrylic acid, which is then

decarboxylated and reduced.

Experimental Protocol:

Perkin Reaction: 3-Methoxyphenylacetic acid and salicylaldehyde are reacted in the

presence of an organic base (e.g., triethylamine) and acetic anhydride to yield 2-(3-

methoxyphenyl)-3-(2-acetoxyphenyl)acrylic acid.

Hydrolysis: The resulting acrylic acid derivative is hydrolyzed to give 2-((3-

methoxy)styryl)phenol.

Catalytic Hydrogenation: The styryl phenol is dissolved in a suitable solvent such as absolute

ethanol or ethyl acetate. A 5% Palladium on carbon (Pd/C) catalyst is added. The reaction is

carried out under normal temperature and pressure with hydrogen for 8-10 hours.

Purification: After the reaction is complete, the Pd/C catalyst is filtered off. The solvent is

concentrated under reduced pressure to yield a colorless oil. Addition of petroleum ether and

stirring induces the precipitation of the solid product, which is then filtered and dried to give

2-(3-methoxyphenethyl)phenol with a reported yield of 89-95%.

Step 1: Perkin Reaction

Step 2: Hydrolysis

Step 3: Hydrogenation3-Methoxyphenylacetic
acid

2-(3-methoxyphenyl)-3-(2-acetoxyphenyl)
acrylic acidBase, Ac₂O

Salicylaldehyde
2-((3-methoxy)styryl)

phenol

2-(3-methoxyphenethyl)
phenol

Ethanol

Pd/C, H₂
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Click to download full resolution via product page

Caption: Perkin reaction and hydrogenation workflow.

Biological Activity and Signaling Pathways
Direct experimental data on the biological activity and modulated signaling pathways of 2-(3-

methoxyphenethyl)phenol are limited in publicly available literature. Its primary role is as a

precursor in the synthesis of Sarpogrelate. However, based on its structural class (bibenzyl)

and related methoxyphenol compounds, some potential biological activities can be inferred.

Relevance as a Sarpogrelate Intermediate
The synthesis of Sarpogrelate from 2-(3-methoxyphenethyl)phenol typically involves

etherification of the phenolic hydroxyl group with epichlorohydrin, followed by reaction with

dimethylamine and subsequent esterification with succinic anhydride. The final product,

Sarpogrelate, is a potent and selective 5-HT2A receptor antagonist, which underlies its

antiplatelet and antithrombotic effects.

Potential Biological Activities of Bibenzyl and
Methoxyphenol Scaffolds

Antioxidant Activity: Phenolic compounds, including bibenzyls, are known for their antioxidant

properties.[5] The phenolic hydroxyl group can act as a hydrogen donor to scavenge free

radicals. The methoxy group can also contribute to the antioxidant capacity of phenolic acids.

[6]

Anti-inflammatory Activity: Various bibenzyl derivatives have demonstrated anti-inflammatory

properties.[5] Some methoxyphenol compounds have been shown to inhibit inflammatory

responses.

Cytotoxic Activity: Certain bis-bibenzyls have shown cytotoxic effects against various human

cancer cell lines.[3] For instance, some bibenzyls have displayed activity against leukemia

cells.[3][7]

Neuroprotective Effects: Some O-glycosylated bibenzyls have been reported to possess

neuroprotective activity.[8]
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It is important to emphasize that these are general activities of related compound classes, and

specific studies on 2-(3-methoxyphenethyl)phenol are required to confirm any of these potential

biological effects.

Conclusion
2-(3-methoxyphenethyl)phenol is a well-defined chemical entity with established synthetic

routes, driven by its crucial role as an intermediate in the production of Sarpogrelate. While its

direct biological activities are not extensively documented, its structural motifs suggest potential

for antioxidant, anti-inflammatory, and other pharmacological properties characteristic of the

bibenzyl and methoxyphenol classes of compounds. This technical guide provides a

foundational understanding for researchers working with this compound, highlighting the

established synthesis protocols and pointing towards areas where further investigation into its

biological profile may be warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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